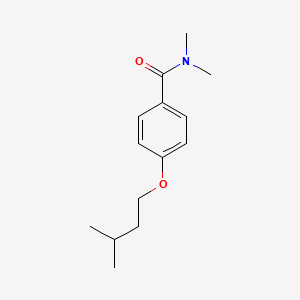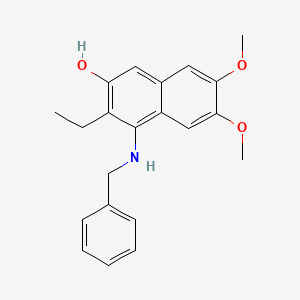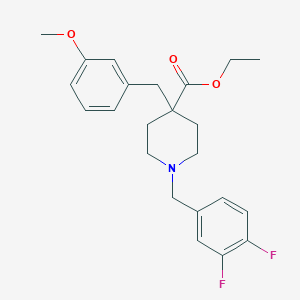![molecular formula C15H14N2O6S B4961934 3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B4961934.png)
3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid, also known as NPPB, is a chemical compound that has been widely used in scientific research due to its unique properties. It is an inhibitor of chloride channels and has been shown to have a variety of biochemical and physiological effects. In
作用机制
3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid inhibits chloride channels by binding to a specific site on the channel protein. This binding changes the conformation of the channel, preventing chloride ions from passing through. The exact mechanism of this compound's binding to chloride channels is still under investigation, but it is thought to involve interactions with specific amino acid residues on the channel protein.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In neuronal cells, this compound has been shown to inhibit the release of neurotransmitters such as glutamate and GABA. In cardiac muscle cells, this compound has been shown to inhibit the contraction of the heart muscle. In epithelial cells, this compound has been shown to inhibit fluid secretion.
实验室实验的优点和局限性
One advantage of using 3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid in lab experiments is its specificity for chloride channels. This allows researchers to selectively study the role of chloride channels in various physiological processes. However, one limitation of using this compound is its potential to affect other ion channels or transporters. Additionally, the use of this compound may not accurately reflect the physiological role of chloride channels, as it is an artificial inhibitor.
未来方向
There are several future directions for research involving 3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid. One area of interest is the development of more specific inhibitors of chloride channels. Another area of interest is the use of this compound in the treatment of diseases such as cystic fibrosis, which is caused by a defect in chloride channel function. Finally, the role of chloride channels in cancer cell proliferation and migration is an area of active investigation, and this compound may be a useful tool for studying this process.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its ability to inhibit chloride channels. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. The unique properties of this compound make it a valuable tool for studying a variety of physiological processes and may have potential therapeutic applications in the future.
合成方法
The synthesis of 3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid involves the reaction of 3-nitrobenzenesulfonyl chloride with 3-phenylpropanoic acid in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain the final product. The yield of this compound is typically around 50-60%.
科学研究应用
3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has been widely used in scientific research due to its ability to inhibit chloride channels. Chloride channels play a critical role in a variety of physiological processes, including neuronal signaling, muscle contraction, and fluid secretion. By inhibiting chloride channels, this compound can be used to study these processes and their underlying mechanisms.
属性
IUPAC Name |
3-[(3-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c18-15(19)10-14(11-5-2-1-3-6-11)16-24(22,23)13-8-4-7-12(9-13)17(20)21/h1-9,14,16H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBROMODXPTBHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine](/img/structure/B4961851.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methoxypropyl)-1,3-oxazole-4-carboxamide](/img/structure/B4961868.png)

![4-chloro-N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-2-phenylethyl}benzenesulfonamide](/img/structure/B4961883.png)
![N-ethyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea](/img/structure/B4961888.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4961891.png)
![methyl 1-(3,5-dimethylphenyl)-5-[4-(2-methoxy-2-oxoethoxy)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4961899.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(4-pyridinyl)ethanamine](/img/structure/B4961906.png)


![3-[3-(2-biphenylyloxy)propyl]-4(3H)-quinazolinone](/img/structure/B4961923.png)
![N-(2-phenylethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B4961928.png)
![1-(4-bromophenyl)-N-[2-(2-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4961948.png)
![2-[(4-chlorobenzyl)thio]-7-isopropyl-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4961952.png)